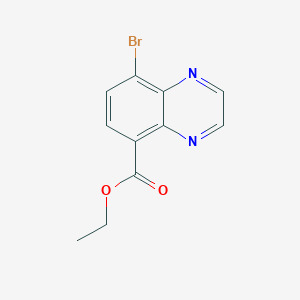
Ethyl 8-bromoquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromoquinoxaline-5-carboxylate is a chemical compound belonging to the quinoxaline family, which is known for its diverse biological and chemical properties. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 8-bromoquinoxaline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoxaline derivative, while oxidation might produce a quinoxaline N-oxide .
Scientific Research Applications
Ethyl 8-bromoquinoxaline-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound is used in the development of organic semiconductors and fluorescent materials.
Mechanism of Action
The mechanism of action of ethyl 8-bromoquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the ethyl ester and bromine substituents.
8-Bromoquinoxaline: Similar structure but without the ethyl ester group.
Ethyl Quinoxaline-5-carboxylate: Lacks the bromine substituent.
Uniqueness
Ethyl 8-bromoquinoxaline-5-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 8-bromoquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-8(12)10-9(7)13-5-6-14-10/h3-6H,2H2,1H3 |
InChI Key |
KSFBRRXAADLDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















